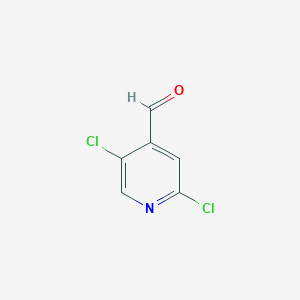

2,5-Dichloroisonicotinaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,5-Dichloroisonicotinaldehyde-like compounds involves complex chemical reactions, including palladium-catalyzed oxidation of alkenes and carbonylation reactions. For instance, palladium-catalyzed direct oxidation of alkenes with molecular oxygen can produce aldehydes, highlighting a pathway that may be relevant to synthesizing compounds similar to 2,5-Dichloroisonicotinaldehyde (Wang & Jiang, 2010). Additionally, carbonylation of trichloroacetaldehyde in concentrated sulfuric acid demonstrates the stereocontrolled synthesis of complex molecules, which could be analogous to processes for creating 2,5-Dichloroisonicotinaldehyde derivatives (Mori et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds akin to 2,5-Dichloroisonicotinaldehyde is characterized by detailed studies such as FT-IR, NBO, HOMO and LUMO, and MEP analyses. These studies provide insights into the bond lengths, angles, and overall stability of the molecule, as well as its electronic properties. For example, a study on a structurally related compound analyzed its molecular structure using HF and density functional methods, revealing significant insights into its geometrical parameters and electronic properties (Mary et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2,5-Dichloroisonicotinaldehyde or similar compounds can lead to a variety of products, depending on the reactants and conditions. For instance, base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine hydrochloride showcases the compound's reactivity and potential to participate in complex chemical transformations (Wang et al., 2016). Fe-catalyzed dithioacetalization of aldehydes demonstrates another reaction pathway, emphasizing the versatility of aldehydes in synthetic chemistry (Lai et al., 2014).

Physical Properties Analysis

The physical properties of 2,5-Dichloroisonicotinaldehyde, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical reactions. While specific studies on 2,5-Dichloroisonicotinaldehyde were not found, analogous compounds' physical properties are often determined through experimental methods and can inform on the handling of 2,5-Dichloroisonicotinaldehyde.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical species, define 2,5-Dichloroisonicotinaldehyde's role in synthesis and its potential applications. Studies on similar compounds, such as the selective oxidation of primary alcohols to aldehydes, provide insights into chemical reactivities that could be applicable to 2,5-Dichloroisonicotinaldehyde (Einhorn et al., 1996).

Aplicaciones Científicas De Investigación

1. Synthetic Applications in Organic Chemistry

2,5-Dichloroisonicotinaldehyde and its analogs are significant in organic chemistry for their synthetic applications. Research shows that compounds like 2-chloroquinoline-3-carbaldehyde, which are structurally related to 2,5-dichloroisonicotinaldehyde, play a crucial role in synthesizing quinoline ring systems and constructing fused or binary quinoline-cored heterocyclic systems. These compounds have notable biological evaluations and diverse synthetic applications (Hamama et al., 2018).

2. Catalytic and Kinetic Studies

The kinetics and mechanisms of reactions involving compounds like 2,5-dichloroisonicotinaldehyde are a significant area of study. For instance, the acid-catalyzed reaction of 2,5-xylenol and formaldehyde has been studied for its kinetic properties, following a second-order rate law. This kind of research helps understand the reaction mechanisms and rates of similar aldehydes (Malhotra & Tyagi, 1981).

3. Electrochemical Applications

Research into dihydroxybenzaldehydes, which include analogs of 2,5-dichloroisonicotinaldehyde, has revealed their potential in electrochemical applications. These compounds can be electrodeposited onto surfaces and show catalytic activity in electrooxidation processes, indicating their usefulness in biosensor design (Pariente et al., 1996).

4. Environmental Applications

In the field of environmental science, analogs of 2,5-dichloroisonicotinaldehyde are studied for their roles in processes like water disinfection. The analysis of disinfection by-products (DBPs), which include chloroaldehydes, helps in understanding their carcinogenic potential and guides regulatory decisions for safe drinking water (Woo et al., 2002).

5. Analytical Chemistry

Compounds related to 2,5-dichloroisonicotinaldehyde are also significant in analytical chemistry. For example, gas-chromatography analysis of 2,6-dichloro phenyl aldehyde helps in developing methods with advantages in speed, accuracy, and precision, which are essential for quality control and analytical research (Xing, 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2,5-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSRNHDSBVXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376644 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloroisonicotinaldehyde | |

CAS RN |

102645-33-0 | |

| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

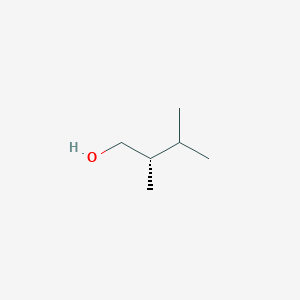

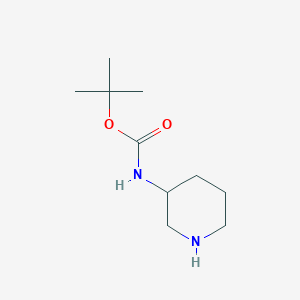

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate](/img/structure/B42053.png)

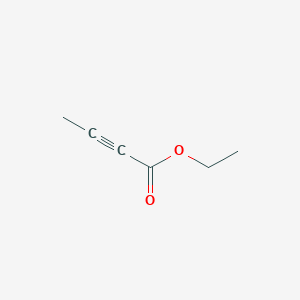

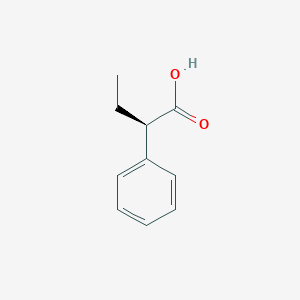

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)

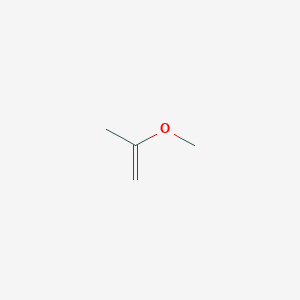

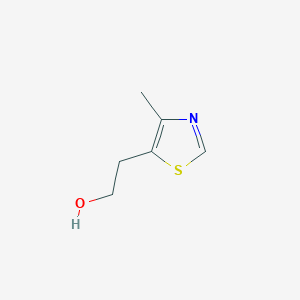

![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)